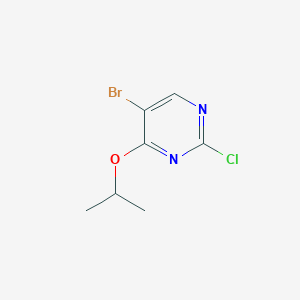
5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine
Descripción general
Descripción
5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine is a chemical compound with the molecular formula C7H8BrClN2O . It is also known by its IUPAC name, 5-bromo-2-chloro-4-isopropoxy-pyrimidine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine can be represented by the SMILES stringCC(C)OC1=NC(=NC=C1Br)Cl . This indicates that the molecule contains a pyrimidine ring with bromine and chlorine substituents, and an isopropoxy group attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have shown significant promise in antiviral research. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions at the 5-position have been synthesized and evaluated for their antiviral activities. These compounds exhibited marked inhibitory effects against retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiretroviral agents. Specifically, derivatives substituted with methyl and halogen groups at the 5-position demonstrated pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Heterocyclic Compounds
Research has also explored the synthesis of novel heterocyclic compounds from pyrimidine derivatives. For instance, new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives have been developed using bromo-chloro-substituted pyrimidines as starting materials. These compounds were obtained by treating 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, leading to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. Such compounds offer a scaffold for further chemical modifications and potential biological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antimicrobial and Antinociceptive Effects
The synthesis of substituted pyrimidines has been investigated for their potential antimicrobial and antinociceptive (pain-relieving) effects. A study on amino-pyrimidine derivatives highlighted their efficacy against E. coli, with specific substitutions like m-bromo demonstrating appreciable activity. Furthermore, these compounds showed significant antinociceptive responses in animal models, indicating their potential as pharmaceutical agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALKSPCJMFPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
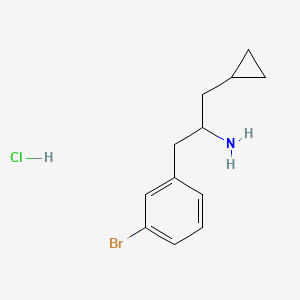
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
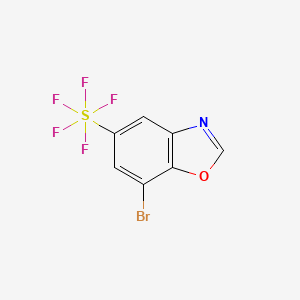
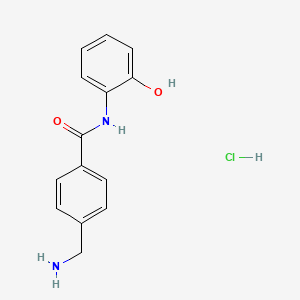
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)

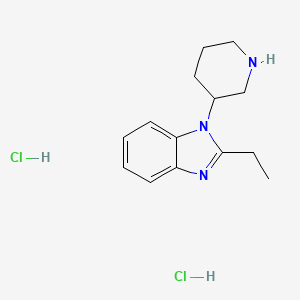
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

